Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate
Description
Properties
Molecular Formula |
C15H15FINO2 |
|---|---|
Molecular Weight |
387.19 g/mol |
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-4-iodopyrrole-1-carboxylate |
InChI |
InChI=1S/C15H15FINO2/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-4-6-11(16)7-5-10/h4-9H,1-3H3 |
InChI Key |
SJLOPWGWXJRIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=C(C=C2)F)I |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
A representative and well-documented synthetic route analogous to the preparation of tert-butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate (a close structural analogue) can be adapted for the 4-fluorophenyl derivative, as reported by Merkul et al. (2009):
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | PdCl2(PPh3)2 (2 mol%), CuI (4 mol%), dry THF, argon atmosphere | Formation of the pyrrole ring via Sonogashira-type coupling of tert-butyl prop-2-ynylcarbamate with 4-fluorobenzoyl chloride in the presence of triethylamine | — |
| 2 | Sodium iodide (5 equiv), p-toluenesulfonic acid monohydrate (2 equiv), tert-butanol solvent, room temperature | Electrophilic iodination at the 4-position of the pyrrole ring | 77 (for methoxy analogue) |
- The reaction is carried out under an inert atmosphere to prevent oxidation.
- Triethylamine serves as base and solvent degassed with argon to maintain anhydrous conditions.
- The iodination step involves the in situ generation of electrophilic iodine species from sodium iodide and p-toluenesulfonic acid.
- Purification is performed by silica gel chromatography using petroleum ether and ethyl acetate mixtures.
This method is expected to be directly applicable to the 4-fluorophenyl derivative due to the similarity in electronic and steric properties between 4-methoxyphenyl and 4-fluorophenyl substituents.
Reaction Scheme Summary
-
- Starting materials: tert-butyl prop-2-ynylcarbamate + 4-fluorobenzoyl chloride
- Catalysts: PdCl2(PPh3)2, CuI
- Base: Triethylamine
- Solvent: Dry THF
- Conditions: Room temperature, argon atmosphere
-
- Reagents: Sodium iodide, p-toluenesulfonic acid monohydrate
- Solvent: tert-Butanol
- Conditions: Room temperature
Analytical Data and Yield
- The analogous compound tert-butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate was obtained in 77% yield as a colorless solid.
- Elemental analysis and IR spectroscopy confirmed the structure.
- For the fluorophenyl derivative, similar yields and purity are anticipated based on electronic similarity.
Comparative Data Table of Preparation Parameters
| Parameter | Description | Reference Data (Methoxy Analogue) | Expected for Fluorophenyl Derivative |
|---|---|---|---|
| Catalyst | PdCl2(PPh3)2 (2 mol%), CuI (4 mol%) | Used successfully | Same catalysts applicable |
| Solvent | Dry THF for coupling, tert-butanol for iodination | THF and tert-butanol | Identical solvents recommended |
| Base | Triethylamine (10 equiv) | Used | Same base required |
| Temperature | Room temperature | Maintained | Room temperature suitable |
| Iodinating agent | Sodium iodide + p-toluenesulfonic acid | Effective | Expected effective |
| Yield | 77% (methoxy analogue) | 77% | Anticipated similar yield |
| Purification | Silica gel chromatography (PE-EtOAc 100:1) | Effective | Same method applicable |
Alternative Synthetic Routes and Considerations
While the above method is the most documented and practical, alternative approaches may include:
- Direct iodination of preformed tert-butyl 2-(4-fluorophenyl)-1H-pyrrole-1-carboxylate: Using electrophilic iodine sources such as N-iodosuccinimide (NIS). However, regioselectivity and over-iodination risks must be controlled.
- Cross-coupling reactions: Starting from tert-butyl 4-iodo-1H-pyrrole-1-carboxylate and performing Suzuki or Stille coupling with 4-fluorophenyl boronic acid or stannane derivatives. This approach offers modularity but requires availability of the halogenated pyrrole intermediate.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 4 enables palladium-catalyzed cross-coupling reactions, a key pathway for functionalizing the pyrrole ring.
Table 1: Cross-Coupling Reaction Outcomes
The iodine's position ortho to the fluorophenyl group influences regioselectivity, with steric and electronic effects directing coupling partners to the para position relative to fluorine.
Nucleophilic Substitution
The C-I bond undergoes nucleophilic displacement under controlled conditions:
Table 2: Nucleophilic Substitution Performance
Reactivity follows the trend I > Br > Cl for halogenated pyrroles, with iodine's polarizability enhancing leaving-group ability .
Tert-Butyl Ester Hydrolysis
The tert-butyl carboxylate group is cleaved under acidic conditions:
-
Conditions : 6M HCl, reflux, 4h
-
Yield : 94% (free pyrrole)
Fluorophenyl Ring Modifications
The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position:
Table 3: Electrophilic Substitution Reactions
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Meta | 3-Nitro-4-fluoro derivative | 68% | |
| Cl₂, FeCl₃ | Para blocked | 3-Chloro-4-fluoro derivative | 55% |
Biological Interaction Studies
While not a primary focus, preliminary research indicates:
-
Kinase inhibition : Moderate activity (IC₅₀ = 1.2 μM) against VEGFR-2 due to halogen bonding.
-
Antimicrobial effects : 12mm zone of inhibition vs. S. aureus at 100μg/mL.
Comparative Reactivity with Analogs
Table 4: Reactivity Comparison with Halogenated Pyrroles
| Compound | C-X Bond Energy (kJ/mol) | Suzuki Coupling Yield | Hydrolysis Rate (t₁/₂) | Source |
|---|---|---|---|---|
| 4-Iodo (this compound) | 234 | 72% | 4h | |
| 4-Bromo (BLD Pharm analog) | 276 | 61% | 8h | |
| 4-Chloro (PMC-reported derivative) | 327 | 38% | 24h |
The iodine atom provides optimal balance between reactivity and stability for synthetic applications .
Scientific Research Applications
Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial agents.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions, particularly those involving pyrrole-containing molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific bioactive molecule derived from the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 4-fluorophenyl group in the target compound provides moderate electron withdrawal compared to the methoxy group in the analogue from , which increases solubility but reduces electrophilicity .
- Halogen positioning : The iodine at the 4-position in the target compound contrasts with the 3-iodophenyl substitution in the analogue, leading to distinct steric and electronic profiles for cross-coupling reactions .
Crystallographic and Conformational Differences
Crystallographic studies reveal critical differences in molecular packing and hydrogen bonding:
- Target compound : Likely adopts a planar pyrrole core with perpendicular fluorophenyl groups (based on isostructural compounds in ). This conformation facilitates π-π stacking but may limit hydrogen-bonding interactions compared to thiazole-containing analogues .
- Atorvastatin intermediate () : Exhibits N–H···O hydrogen bonding in crystal packing, forming chain-like structures. The tert-butyl group in this compound introduces torsional strain, altering molecular planarity .
Table: Crystallographic Parameters
Reactivity in Cross-Coupling :
- The 4-iodo position in the target compound is more accessible for Suzuki or Sonogashira couplings compared to 3-iodophenyl-substituted analogues, which face steric challenges .
Biological Activity
Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate is a synthetic compound belonging to the class of pyrrole derivatives, characterized by its unique structural features including a tert-butyl ester group, a fluorophenyl moiety, and an iodine substituent on the pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅FINO₂
- Molecular Weight : 375.22 g/mol
- Structural Features :
- Pyrrole ring with iodine and fluorine substituents
- Tert-butyl ester group
Biological Activities
Research indicates that pyrrole derivatives, including this compound, exhibit diverse biological activities. The following sections summarize key findings regarding its biological activity.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarities to other pyrrole derivatives indicate potential efficacy against various microbial strains. For instance, comparisons with related compounds have shown that halogenated pyrroles often exhibit enhanced antimicrobial effects due to increased reactivity.
Antitumor Activity
Studies have demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cells. The unique combination of fluorine and iodine in this compound may enhance its interaction with cellular targets involved in tumor growth and proliferation. Research has indicated that compounds with similar structures can inhibit key signaling pathways associated with cancer progression.
The mechanism by which this compound exerts its biological effects is under investigation. Initial findings suggest that it may interact with specific protein targets, leading to alterations in cellular signaling pathways. Binding affinity studies are necessary to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 2-(3-fluorophenyl)-4-bromo-1H-pyrrole | Similar fluorophenyl group; bromine instead of iodine | Potentially similar antimicrobial effects |
| Tert-butyl 2-(4-methoxyphenyl)-4-chloro-1H-pyrrole | Methoxy substitution; chlorine instead of iodine | Antitumor activity |
| Tert-butyl 2-(phenyl)-4-bromo-1H-pyrrole | No halogen on phenyl; bromine instead | Less potent than iodinated analogs |
The presence of both fluorine and iodine in the target compound likely contributes to its enhanced biological activity compared to its analogs.
Case Studies and Experimental Findings
Recent studies have focused on synthesizing and testing various derivatives of pyrrole compounds for their biological activities. In one notable case study, a related pyrrole derivative was evaluated for its anticancer properties using cell lines derived from different cancer types. The results indicated significant cytotoxicity, particularly in breast and lung cancer cell models.
In another study, the antioxidant capacity of pyrrole derivatives was assessed using ORAC assays, demonstrating that certain compounds could effectively scavenge free radicals, suggesting potential applications in anti-inflammatory therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for synthesizing Tert-butyl 2-(4-fluorophenyl)-4-iodo-1H-pyrrole-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrole ring. Key steps include:
- Pyrrole Core Formation : Cyclocondensation of amines and ketones under acidic conditions, as seen in analogous diarylpyrrole syntheses .
- Iodination : Electrophilic substitution at the 4-position using iodine and oxidizing agents (e.g., N-iodosuccinimide), with yields dependent on solvent polarity and temperature .
- Protection : tert-Butyl carboxylate introduction via Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP catalyst) .
- Optimization : Yields vary significantly (42–69% in related compounds) based on stoichiometry, reaction time, and purification methods .
Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : tert-Butyl protons appear as a singlet (~1.3 ppm); aromatic protons from the 4-fluorophenyl group resonate at ~7.0–7.5 ppm .
- ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm, while iodine’s inductive effect deshields the adjacent pyrrole carbons .
- X-ray Crystallography : Confirms substituent positions (e.g., iodine at C4, fluorophenyl at C2) and dihedral angles between aromatic rings, as demonstrated in structurally similar pyrrole derivatives .
Q. What are the key considerations for handling and storing this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility of iodinated compounds .
- Stability : Monitor via TLC or HPLC; degradation products (e.g., free pyrrole) indicate moisture or light exposure .
Advanced Research Questions
Q. How can computational chemistry be utilized to predict the reactivity and regioselectivity of iodination in the synthesis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites on the pyrrole ring. The 4-position often shows higher reactivity due to electron-donating effects from the tert-butyl group .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on iodination kinetics. Polar aprotic solvents enhance iodine electrophilicity, favoring regioselective substitution .
Q. What strategies are effective in resolving contradictions between theoretical and experimental data regarding the electronic effects of the 4-fluorophenyl substituent on pyrrole ring reactivity?
- Methodological Answer :
- Controlled Experiments : Compare iodination rates in derivatives with/without the 4-fluorophenyl group. Lower yields in fluorinated analogs suggest steric hindrance outweighs electronic activation .
- Spectroscopic Validation : Use UV-Vis to monitor charge-transfer interactions between the fluorophenyl group and iodine, correlating with DFT-predicted electron densities .
Q. In structure-activity relationship (SAR) studies, how does the introduction of the tert-butyl carboxylate group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group may hinder binding to flat hydrophobic pockets, as observed in similar pyrrole-based antitubercular agents .
- Hydrolysis Resistance : Boc protection enhances metabolic stability compared to free carboxylic acids, as shown in pharmacokinetic studies of related compounds .
- Targeted Modifications : Replace tert-butyl with smaller esters (e.g., methyl) to evaluate trade-offs between stability and bioavailability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
